molecular formula C10H6O3 B097568 Chromone-3-carboxaldehyde CAS No. 17422-74-1

Chromone-3-carboxaldehyde

Cat. No.: B097568
CAS No.: 17422-74-1
M. Wt: 174.15 g/mol
InChI Key: FSMYWBQIMDSGQP-UHFFFAOYSA-N
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Description

Chromone-3-carboxaldehyde is a heterocyclic compound with the molecular formula C10H6O3. It is a derivative of chromone, which is a naturally occurring molecule found in various plants. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various chromone derivatives .

Chemical Reactions Analysis

Types of Reactions: Chromone-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromone-3-carboxylic acid.

    Reduction: Chromone-3-methanol.

    Substitution: this compound oxime.

Scientific Research Applications

Pharmacological Applications

Chromone-3-carboxaldehyde and its derivatives have garnered attention for their pharmacological potential. Key applications include:

  • Antitumor Activity : Research indicates that chromone derivatives exhibit significant antitumor properties. For instance, 3-formyl chromone derivatives have demonstrated efficacy against Ehrlich Ascites carcinoma cells, suggesting their potential as topoisomerase inhibitors .
  • Antioxidant Properties : Chromone-based compounds are known for their antioxidant effects, which can mitigate oxidative stress-related diseases. The incorporation of chromone structures into various drug formulations enhances their bioactivity .
  • Antimicrobial Activity : Studies have shown that chromone derivatives possess antimicrobial properties. For example, chitosan-chromone derivative xerogels were found to be non-cytotoxic while exhibiting antimicrobial activity, making them suitable for biomedical applications .
  • Anti-Diabetic Potential : Recent investigations into 6-substituted 3-formyl chromones revealed their capability as aldehyde oxidase inhibitors and insulin inhibitors, indicating a promising role in diabetes management .

Material Science and Sensor Technology

This compound is also utilized in material science, particularly in the development of sensors:

  • Fluorescent Sensors : A study synthesized a fluorescent molecule combining rhodamine and chromone, which was effective in detecting trace levels of metal ions such as Fe³⁺, Al³⁺, and Cr³⁺. This highlights the potential of chromone derivatives in environmental monitoring .
  • Schiff Base Complexes : Chromone Schiff base complexes have been explored for their catalytic properties and as selective colorimetric tools for detecting metal ions. These complexes exhibit lower toxicity compared to traditional agents like cisplatin, making them attractive for therapeutic applications .

Synthesis of New Compounds

This compound serves as a precursor for synthesizing various heterocycles and complex molecules:

  • Transformation Reactions : Novel transformations of this compound have been reported, leading to the formation of o-hydroxybenzophenones. This transformation showcases the versatility of chromone derivatives in organic synthesis .

Case Studies

To illustrate the applications of this compound more concretely, several case studies highlight its impact:

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of 3-formyl chromones involved in vitro testing against different cancer cell lines. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing chitosan-chromone derivatives demonstrated their effectiveness as antimicrobial agents. The study included microbiological screening that confirmed their activity against various pathogens while maintaining biocompatibility.

Mechanism of Action

The mechanism of action of chromone-3-carboxaldehyde and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter regulation. Others may interact with cellular receptors or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity and ability to form a wide range of derivatives with diverse biological activities. Its formyl group at the 3-position makes it a valuable intermediate in organic synthesis .

Biological Activity

Chromone-3-carboxaldehyde, a derivative of the chromone compound, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chromones are a class of compounds characterized by a benzopyrone structure, which includes a chromone core with various substituents that can significantly influence their biological activity. The presence of a formyl group at the C-3 position is particularly crucial as it enhances the reactivity and biological potential of these compounds.

Biological Activities

The biological activities of this compound and its derivatives can be categorized as follows:

1. Antimicrobial Activity

Chromone derivatives have demonstrated notable antimicrobial properties, including antibacterial and antifungal effects. For instance, studies have shown that certain 3-formylchromone derivatives exhibit potent anti-H. pylori activity comparable to standard antibiotics like metronidazole .

CompoundAnti-H. pylori IC50 (µg/mL)MIC (µg/mL)
FC1>100>200
FC2>100>200
FC1041>200

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in Ehrlich Ascites carcinoma cells, suggesting its potential as a topoisomerase inhibitor . The structure-activity relationship (SAR) studies reveal that the introduction of specific substituents can enhance its anticancer efficacy.

3. Antidiabetic Potential

Recent investigations into 6-substituted derivatives of 3-formylchromone have highlighted their potential in managing diabetes-related conditions. In silico studies suggest that these compounds may act as aldehyde oxidase inhibitors and insulin inhibitors, indicating a promising avenue for diabetes treatment .

The mechanisms through which this compound exerts its biological effects are varied:

  • Cytotoxicity : The presence of the reactive aldehyde group allows for Michael addition reactions with nucleophiles, leading to cellular damage and apoptosis in cancer cells .
  • Antimicrobial Action : The lipophilicity and electrophilic nature of chromone derivatives facilitate their interaction with microbial membranes, disrupting cellular integrity .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as urease and aldehyde oxidase, contributing to their therapeutic effects in conditions like peptic ulcers and diabetes .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • A study evaluated the cytotoxicity of various 3-formylchromone derivatives against human tumor cell lines and found that specific substitutions at the C-6 position significantly enhanced their activity against cancer cells while sparing normal cells .
  • Another investigation focused on the mitochondrial protective effects of 3-substituted chromones in models of cerebral ischemia, revealing significant improvements in mitochondrial complex III activity compared to control groups .

Properties

IUPAC Name

4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYWBQIMDSGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169795
Record name Chromone-3-carboxaldehyde
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-74-1
Record name 3-Formylchromone
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Record name Chromone-3-carboxaldehyde
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Record name 17422-74-1
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Record name Chromone-3-carboxaldehyde
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Record name 4-oxo-4H-1-benzopyran-3-carboxaldehyde
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Record name Chromone-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

In 80 volume parts of dimethylformamide are dissolved 25 parts of orthohydroxyacetophenone and, while the solution is externally cooled to about -20° C. with dry ice-acetone, 80 volume parts of tetrachloropyrophosphoric acid are added dropwise to the solution. The resulting mixture is stirred at room temperature for 13 hours. Then, the reaction mixture is poured into ice water and the resulting crystals are recovered by filtration, washed with water and ethanol and finally recrystallized from acetone. The procedure yields of 4-oxo-4H-1-benzopyran-3-carboxaldehyde as colorless crystals melting at 152°-153° C.
Name
dry ice acetone
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tetrachloropyrophosphoric acid
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ice water
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Synthesis routes and methods II

Procedure details

A quantity of 35.2 g. (0.2 mole) of 3-(hydroxymethyl)-chromone is dissolved in 250 ml of concentrated nitric acid with stirring at 25° C. There is no initial heat of reaction. The temperature gradually rises to 30° C over the next several minutes and is kept there for about 5 minutes with ice-acetone bath cooling. Water, 600 ml, is added to the reaction solution. The separated, pale yellow solid is filtered, washed well with water and dried to give 25 g. of crude aldehyde melting at 145°-148°.
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0.2 mol
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250 mL
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aldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chromone-3-carboxaldehyde
Chromone-3-carboxaldehyde
Chromone-3-carboxaldehyde
Chromone-3-carboxaldehyde
Chromone-3-carboxaldehyde
Chromone-3-carboxaldehyde

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